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Compound of Interest

Compound Name: Platrol

Cat. No.: B10801109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Platrol (cisplatin), a

cornerstone chemotherapy agent. The following sections detail its performance in various

animal models, comprehensive experimental protocols, and the core signaling pathways

through which it exerts its cytotoxic effects.

Quantitative Efficacy Data
The in vivo antitumor activity of cisplatin has been extensively evaluated in numerous

preclinical studies. The following tables summarize key quantitative data from xenograft models

of human cancers, providing a comparative overview of its efficacy across different tumor types

and treatment regimens.
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Cell Line
Animal
Model

Cisplatin
Dosage

Administrat
ion Route

Tumor
Growth
Inhibition
(TGI) /
Outcome

Reference

A2780 Nude Mice
4, 6, 8 mg/kg

(single dose)

Intraperitonea

l (i.p.)

Dose-

dependent

growth delay.

Doubling time

increased

from 2.17

days (control)

to 5.52 days

(8 mg/kg).[1]

[1]

A2780/cp70

(Cisplatin-

resistant)

Nude Mice
8 mg/kg

(single dose)

Intraperitonea

l (i.p.)

Resistant to

maximum

tolerated

dose.[1]

[1]

A2780 Nude Mice

4 mg/kg

(weekly IP

injections)

with

Metformin

(100 mg/kg)

Intraperitonea

l (i.p.)

Combination

significantly

reduced

tumor growth

compared to

either agent

alone.[2]

[2]

OVCAR3

(Cisplatin-

resistant)

Mouse Model

Sustained

low-dose

(0.1-0.5

µg/mL over 3-

5 days)

Intraperitonea

l (i.p.)

microdevice

Effective in

eliminating

ovarian

cancer cells.

[3]

[3]
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Cell Line
Animal
Model

Cisplatin
Dosage

Administrat
ion Route

Tumor
Growth
Inhibition
(TGI) /
Outcome

Reference

Human Oral

Squamous

Carcinoma

Nude Mice

0.3, 0.45, 0.9

mg/kg (twice

weekly)

Intraperitonea

l (i.p.)

TGI of 28%,

47%, and

86%

respectively.

[4]

[4]

SAS Nude Mice 0.1 mg/kg Not Specified
39.4% tumor

inhibition.[5]
[5]
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Cell Line
Animal
Model

Cisplatin
Dosage

Administrat
ion Route

Tumor
Growth
Inhibition
(TGI) /
Outcome

Reference

NCI-H526

(SCLC)
Mice

3.0 mg/kg

(single dose)

Intraperitonea

l (i.p.)

Cessation of

exponential

tumor growth

for at least 3

days.[6][7][8]

[6][7][8]

NCI-H526

(SCLC) with

1.5 mg/kg

pretreatment

Mice 3.0 mg/kg
Intraperitonea

l (i.p.)

Pretreatment

induced

resistance,

eliminating

the inhibitory

effect of the

high dose.[6]

[7][8]

[6][7][8]

Lewis Lung

Carcinoma

(LLC)

C57/BL/6

Mice
Not Specified Not Specified

Significant

inhibition of

tumor growth

compared to

control.[9]

[9]

A549

(NSCLC)
Nude Mice

4 mg/kg (on

days 0, 3, 7)

Intravenous

(i.v.)

Good

efficiency in

restricting

tumor growth.

[10]

[10]

A549/DDP

(Cisplatin-

resistant)

Nude Mice
4 mg/kg (on

days 0, 3, 7)

Intravenous

(i.v.)

Failed to

inhibit tumor

growth.[10]

[10]

H441 and

PC14

(NSCLC)

Athymic

Nude Mice

2 mg/kg or 4

mg/kg (two

i.p. injections)

Intraperitonea

l (i.p.)

Increased

[18F]FAHA

uptake and

[11]
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decreased

[18F]FDG

uptake in

tumors.[11]

Experimental Protocols
The following sections provide a synthesized overview of the methodologies employed in the

cited in vivo studies.

Animal Models and Tumor Establishment
Animal Strains: Immunocompromised mice, such as nude (e.g., BALB/c nude) or NSG mice,

are commonly used for xenograft studies to prevent rejection of human tumor cells. For

syngeneic models, immunocompetent mice like C57/BL/6 are utilized.

Cell Culture: Human cancer cell lines (e.g., A2780 for ovarian cancer, SAS for oral

squamous carcinoma, NCI-H526 for small cell lung cancer) are cultured in appropriate media

and conditions prior to implantation.

Tumor Implantation: A suspension of 1-5 x 10^6 cancer cells is typically injected

subcutaneously into the flank of each mouse. For some models, intraperitoneal injection is

used to establish disseminated disease.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150

mm³) before the initiation of treatment. Tumor volume is measured regularly (e.g., every 2-3

days) using calipers and calculated with the formula: (Length x Width²)/2.

Drug Preparation and Administration
Cisplatin Formulation: Cisplatin is typically dissolved in a sterile saline solution (0.9% NaCl)

for in vivo administration.

Administration Routes: The most common routes of administration in the reviewed studies

are intraperitoneal (i.p.) and intravenous (i.v.) injections. The choice of route can influence

the pharmacokinetic and pharmacodynamic properties of the drug.
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Dosing Regimens: Dosing schedules vary significantly between studies and are dependent

on the tumor model and the specific research question. Regimens can range from a single

high dose to multiple lower doses administered over several weeks.

Evaluation of Efficacy
Tumor Volume and Growth Inhibition: The primary endpoint for efficacy is often the change in

tumor volume over time compared to a control group (receiving vehicle). Tumor Growth

Inhibition (TGI) is calculated to quantify the treatment effect.

Survival Analysis: In some studies, the overall survival of the animals is monitored as a key

efficacy endpoint.

Biomarker Analysis: Post-treatment, tumors may be excised for further analysis, including

immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g.,

cleaved caspase-3).

Toxicity Monitoring: Animal body weight and general health are monitored throughout the

study to assess treatment-related toxicity.

Signaling Pathways and Mechanisms of Action
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage, which

subsequently activates a complex network of signaling pathways leading to cell cycle arrest

and apoptosis.

DNA Damage Response Pathway
Cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the

DNA double helix. This damage is recognized by cellular machinery, triggering the DNA

Damage Response (DDR) pathway.
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Caption: Cisplatin-induced DNA damage response pathway.

Apoptosis Signaling Pathway
If the DNA damage induced by cisplatin is too severe to be repaired, the cell undergoes

programmed cell death, or apoptosis. This is a critical mechanism for the therapeutic efficacy of

cisplatin. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and

extrinsic (death receptor) pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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